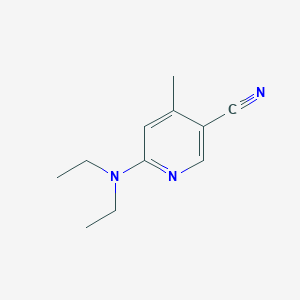

6-(Diethylamino)-4-methylnicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3 |

|---|---|

Molecular Weight |

189.26 g/mol |

IUPAC Name |

6-(diethylamino)-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C11H15N3/c1-4-14(5-2)11-6-9(3)10(7-12)8-13-11/h6,8H,4-5H2,1-3H3 |

InChI Key |

ROTUJAQBTCIFQD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(C(=C1)C)C#N |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 6 Diethylamino 4 Methylnicotinonitrile Derivatives

Chemical Transformations of the Nicotinonitrile Heterocyclic Core

The nicotinonitrile core of 6-(diethylamino)-4-methylnicotinonitrile serves as a versatile platform for a variety of chemical transformations. The electron-donating nature of the diethylamino group influences the reactivity of the pyridine (B92270) ring, making it amenable to specific modifications.

One key transformation involves the cyclization of the nicotinonitrile moiety to form fused heterocyclic systems. For instance, treatment of 2-aminonicotinonitrile derivatives with reagents like dimethylformamide dimethyl acetal, followed by reaction with hydroxylamine (B1172632) and subsequent cyclization with polyphosphoric acid, can yield pyrido[2,3-d]pyrimidin-4-amine (B1601162) 3-oxides. thieme-connect.de Similarly, heating 2-(acylamino)nicotinonitriles with hydroxylamine hydrochloride in an alcoholic solution can lead to the formation of 4-(hydroxyamino)-2-phenylpyrido[2,3-d]pyrimidines, where the nitrile nitrogen is incorporated into the newly formed pyrimidine (B1678525) ring. thieme-connect.de

The nitrile group itself is a key functional handle for a range of chemical reactions. It can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. These transformations significantly expand the chemical space accessible from the this compound starting material.

Reactions Involving the Diethylamino Functional Group

The nitrogen atom of the diethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows for reactions such as quaternization with alkyl halides, which would introduce a positive charge and alter the solubility and electronic nature of the molecule. Furthermore, under harsh conditions, N-dealkylation could potentially occur, although this is generally a less common transformation for this type of compound. The presence of the diethylamino group also activates the pyridine ring towards certain electrophilic substitutions, although the regioselectivity would be influenced by the other substituents.

Derivatization Strategies for Structural Diversification

A primary focus in the chemistry of this compound is its use as a building block for the synthesis of more complex molecules. Various derivatization strategies are employed to diversify its structure, leading to compounds with a wide range of potential applications.

The synthesis of this compound itself often proceeds via a nucleophilic aromatic substitution reaction. A common starting material is a dihalogenated pyridine, such as 2,6-dichloro-4-methylnicotinonitrile (B1293653). The reaction with diethylamine (B46881) leads to the regioselective substitution of one of the halogen atoms, typically the one at the 6-position, due to electronic and steric factors. researchgate.net

Research has shown that the reaction of 2,6-dichloro-4-methylnicotinonitrile with a nucleophile like the malononitrile (B47326) dimer in the presence of a base also results in the selective substitution of the chlorine atom at the 6-position. researchgate.net This highlights the preferential reactivity of the C6 position in this type of pyridine system towards nucleophilic attack.

Table 1: Nucleophilic Substitution on Halogenated Pyridine Precursors

| Halogenated Precursor | Nucleophile | Product | Reference |

| 2,6-Dichloro-4-methylnicotinonitrile | Diethylamine | 6-(Diethylamino)-2-chloro-4-methylnicotinonitrile | researchgate.net |

| 2,6-Dichloro-4-methylnicotinonitrile | Malononitrile dimer/triethylamine | Triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide | researchgate.net |

The nitrile group of this compound can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings, a common bioisostere for carboxylic acids. However, the pyridine nitrogen can also be involved in cycloaddition chemistry.

While direct examples involving this compound are not prevalent in the provided search results, the general principle of cycloaddition reactions with pyridine derivatives is well-established. For instance, hetero-Diels-Alder reactions, a type of [4+2] cycloaddition, are a powerful tool for constructing six-membered heterocyclic systems. mdpi.comnih.gov These reactions can occur with the pyridine ring acting as the diene or dienophile component, depending on the reaction partner. researchgate.netmdpi.com The formation of fused systems like pyridopyrimidines from aminonicotinonitrile precursors also represents a form of intramolecular cycloaddition. thieme-connect.de The synthesis of novel bicyclic P,S-heterocycles through hetero-Diels-Alder reactions of thiochalcones with a phosphininone derivative showcases the versatility of cycloaddition strategies in creating complex fused rings. researchgate.net

The amino group, particularly in aminopyridines, is a versatile functional group for a variety of transformations on the pyridine ring. In the context of derivatives of this compound, if the diethylamino group were to be replaced by a primary or secondary amine, a host of reactions would become accessible.

For example, 3-amino-4-methylpyridines can undergo a [4+1]-cyclization reaction with trifluoroacetic anhydride (B1165640) to form 6-azaindoles. chemrxiv.org This reaction proceeds through the formation of a trifluoroacetylated pyridinium (B92312) salt, which activates the adjacent methyl group for subsequent cyclization. chemrxiv.org While this specific example involves a 3-aminopyridine, it illustrates a powerful method for constructing fused pyrrolo-pyridine systems that could potentially be adapted to derivatives of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of a compound like 6-(Diethylamino)-4-methylnicotinonitrile, distinct signals corresponding to each unique proton environment are expected. The diethylamino group would typically exhibit a quartet for the methylene (B1212753) (-CH₂-) protons due to coupling with the adjacent methyl protons, which in turn would appear as a triplet. The methyl group on the pyridine (B92270) ring would present as a singlet. The aromatic protons on the nicotinonitrile core would appear as singlets or doublets in the downfield region of the spectrum, with their specific chemical shifts influenced by the electronic effects of the substituents.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see signals for the two different carbons of the diethylamino group, the methyl carbon, the carbons of the pyridine ring, and the nitrile carbon. The chemical shifts of the ring carbons are particularly informative about the substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Diethylamino-Substituted Nicotinonitrile Structure (Note: This is a generalized prediction based on similar structures, not experimental data for the specific title compound.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂- (Ethyl) | ~3.4 - 3.6 (q) | ~45 |

| -CH₃ (Ethyl) | ~1.1 - 1.3 (t) | ~13 |

| -CH₃ (Ring) | ~2.3 - 2.5 (s) | ~20 |

| Aromatic-H | ~6.5 - 8.5 | ~105 - 160 |

| C (Nitrile) | - | ~117 |

Multi-dimensional NMR Techniques for Elucidating Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish through-bond and through-space connectivities, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This can provide information about the spatial proximity of protons, which is useful for determining the preferred conformation of the diethylamino group relative to the pyridine ring.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the most characteristic vibrational band would be from the nitrile (C≡N) group, which typically appears as a sharp, intense peak in the region of 2210-2240 cm⁻¹ in the IR spectrum. nih.gov The C-N stretching vibrations of the diethylamino group would be observed in the 1250-1350 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. nih.gov The C-H stretching vibrations of the methyl and ethyl groups would be found around 2850-3000 cm⁻¹.

Table 2: Expected Vibrational Frequencies for Key Functional Groups (Note: Based on general values for related compounds.)

| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C≡N (Nitrile) | 2210 - 2240 (sharp, strong) | 2210 - 2240 (strong) |

| C-H (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| C=C, C=N (Aromatic) | 1400 - 1600 | 1400 - 1600 |

| C-N (Amino) | 1250 - 1350 | Variable |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₇N₃), the high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The fragmentation pattern would be expected to show the loss of an ethyl group, a methyl group, and other characteristic fragments, which can be pieced together to support the proposed structure. The molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound.

Computational Chemistry and Theoretical Investigations of 6 Diethylamino 4 Methylnicotinonitrile

Advanced Computational Methodologies for Periodic Systems and Chiral InteractionsThere is no literature on the application of advanced computational methods to study periodic systems or chiral interactions involving 6-(diethylamino)-4-methylnicotinonitrile.

To generate the requested article, foundational research that performs these specific computational analyses on this compound would first need to be conducted and published. Without such primary sources, any attempt to create the article would result in speculation or the presentation of data from unrelated molecules, which would violate the core instructions of focusing solely on the specified compound and maintaining scientific accuracy.

Structure Property Relationship Studies and Molecular Design Principles

Elucidation of Structure-Activity Relationships (SARs) within the Nicotinonitrile Class

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity or physical properties. In the context of the nicotinonitrile class, SAR analyses focus on how different substituents on the pyridine (B92270) ring affect properties such as fluorescence, electronic absorption, and quantum yield.

Research on analogous 2-aminonicotinonitrile derivatives has demonstrated that the nature and position of substituents on the aryl rings at the C4 and C6 positions, as well as the amino group at the C2 or C6 position, play a pivotal role in determining their photophysical behavior. For instance, in a series of 2-amino-4,6-diphenylnicotinonitriles, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings leads to predictable shifts in their emission spectra. mdpi.com

Key SAR findings for analogous aminonicotinonitriles include:

Influence of Substituents on Phenyl Rings: The presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), can lead to a blue shift (a shift to shorter wavelengths) in the emission spectrum, while electron-withdrawing groups like chloro (-Cl) can enhance fluorescence intensity. mdpi.com

Solvent Effects: The polarity of the solvent significantly impacts the fluorescence properties, indicating a charge-transfer character in the excited state. mdpi.com This is a common feature in many fluorescent dyes where the excited state is more polar than the ground state.

Amino Group Substitution: The nature of the alkyl groups on the amino substituent at the C6 position, such as the diethylamino group in 6-(diethylamino)-4-methylnicotinonitrile, is a key determinant of the compound's electron-donating strength and, consequently, its spectral properties.

These relationships are instrumental in guiding the synthesis of new nicotinonitrile derivatives with desired characteristics.

Rational Design Principles for Tailoring Photophysical Characteristics

The rational design of fluorescent molecules involves the deliberate modification of a core chemical structure to achieve specific photophysical properties like absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. mdpi.com For nicotinonitrile-based compounds, these principles are applied to develop probes for various applications, including cellular imaging. nih.gov

The design strategy for tailoring the photophysical characteristics of nicotinonitriles often revolves around the concept of intramolecular charge transfer (ICT). The nicotinonitrile core contains both electron-donating (the diethylamino group) and electron-accepting (the nitrile group) moieties. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a highly polar excited state. The extent of this charge transfer and the energy of the excited state can be modulated by:

Modifying the Donor and Acceptor Strength: Increasing the electron-donating ability of the substituent at the C6 position (e.g., from an amino to a diethylamino group) or the electron-withdrawing strength of the substituent at the C3 position (the nitrile group) can lead to a red-shift in the emission spectrum and an increase in the Stokes shift.

Extending the π-Conjugated System: Introducing aromatic rings or other conjugated systems can also shift the absorption and emission to longer wavelengths.

Controlling Molecular Rigidity: Restricting the rotation of parts of the molecule can decrease non-radiative decay pathways and thus increase the fluorescence quantum yield.

A comparative look at the photophysical properties of the structurally related compound 7-diethylamino-4-methylcoumarin (B84069) in different solvents illustrates the impact of the environment on ICT-based fluorophores.

Interactive Table: Photophysical Properties of the Analogous Compound 7-diethylamino-4-methylcoumarin in Various Solvents eurjchem.com

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 358 | 412 | 3998 |

| Cyclohexane | 2.02 | 360 | 415 | 3939 |

| Carbon Tetrachloride | 2.23 | 369 | 428 | 4004 |

| Dioxane | 2.21 | 371 | 430 | 3943 |

| Diethyl Ether | 4.33 | 370 | 425 | 3774 |

| Chloroform | 4.81 | 374 | 434 | 3947 |

| Ethyl Acetate | 6.02 | 372 | 436 | 4208 |

| Tetrahydrofuran (B95107) | 7.58 | 373 | 438 | 4241 |

| Dichloromethane | 8.93 | 375 | 438 | 4118 |

| Acetone | 20.7 | 373 | 450 | 4967 |

| Acetonitrile | 37.5 | 373 | 455 | 5345 |

| Dimethylformamide | 36.7 | 378 | 464 | 5309 |

| Formamide | 111.0 | 382 | 490 | 6229 |

Note: This data is for the analogous compound 7-diethylamino-4-methylcoumarin and is presented to illustrate the principles of solvatochromism that would be expected for this compound.

Electronic and Steric Effects of Substituents on Molecular Properties

Electronic Effects:

The diethylamino group at the C6 position is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyridine ring through the resonance effect. The nitrile group (-CN) at the C3 position is a strong electron-withdrawing group (EWG) due to the high electronegativity of the nitrogen atom and the inductive effect of the carbon-nitrogen triple bond. This "push-pull" arrangement is fundamental to the molecule's ICT character and its resulting photophysical properties.

The methyl group at the C4 position has a weak electron-donating effect through hyperconjugation and induction. This can subtly influence the electronic distribution within the ring and the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms or groups that can impede chemical reactions or influence molecular conformation. nih.gov In this compound, the ethyl groups of the diethylamino substituent are not planar with the pyridine ring. This twisting is a result of steric repulsion between the ethyl groups and the hydrogen atom at the C5 position of the pyridine ring.

This steric hindrance has two main consequences:

Reduced Resonance: The twisting of the diethylamino group out of the plane of the pyridine ring can reduce the orbital overlap between the nitrogen lone pair and the π-system of the ring. This can decrease the electron-donating strength of the amino group compared to a planar configuration, which in turn affects the absorption and emission wavelengths.

Increased Solubility: The non-planar structure and the presence of the alkyl groups can increase the solubility of the compound in organic solvents compared to its planar or less substituted counterparts.

The interplay between these electronic and steric effects is a key consideration in the molecular design of nicotinonitrile-based functional materials.

Future Research Directions and Prospective Avenues for 6 Diethylamino 4 Methylnicotinonitrile Research

Exploration of Novel and Greener Synthetic Pathways

The synthesis of functionalized nicotinonitriles is a well-established area of organic chemistry, but there is always room for improvement, particularly in terms of environmental impact and efficiency. Traditional methods for preparing similar 4,6-disubstituted nicotinonitriles can sometimes require harsh reaction conditions or the use of toxic reagents. researchgate.net Future research should focus on developing more sustainable synthetic routes to 6-(diethylamino)-4-methylnicotinonitrile and its derivatives.

Key areas for exploration include:

Mechanochemistry: Solid-state synthesis through grinding reactants together is an eco-friendly approach that can lead to high yields in short reaction times and avoids the use of bulk solvents. researchgate.net Investigating the application of mechanochemical methods to the synthesis of this compound could offer a significant green advantage.

Catalytic C-H Activation: Direct functionalization of pyridine (B92270) rings via C-H activation is a powerful strategy that minimizes pre-functionalization steps, reducing waste and improving atom economy. Research into catalytic systems that can selectively introduce the diethylamino and methyl groups onto a nicotinonitrile precursor would be a significant advancement.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a flow synthesis for this compound could enhance production efficiency and consistency.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Mechanochemistry | Reduced solvent waste, high yields, short reaction times. researchgate.net | Screening of grinding conditions and catalysts. |

| Catalytic C-H Activation | High atom economy, reduced synthetic steps. | Development of selective and efficient catalysts. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions. |

Deeper Investigation into Advanced Photophysical Phenomena and Ultrafast Dynamics

The donor-acceptor nature of this compound suggests a predisposition for interesting photophysical behaviors, such as solvatochromism and potential applications as a molecular rotor. rsc.orgresearchgate.net A thorough investigation into these properties is a critical next step.

Future research should include:

Comprehensive Solvatochromic Studies: A systematic study of the compound's absorption and emission spectra in a wide range of solvents with varying polarities would quantify its solvatochromic shifts. This data is essential for its potential application as a polarity sensor.

Femtosecond Transient Absorption Spectroscopy: To understand the intricate details of its excited-state deactivation pathways, ultrafast spectroscopic techniques are necessary. uea.ac.ukrug.nl These studies can reveal the dynamics of intramolecular charge transfer (ICT), intersystem crossing, and any photoisomerization processes that may occur. rsc.org Such insights are crucial for designing more efficient fluorescent materials.

Molecular Rotor Dynamics: The diethylamino group has the potential to undergo torsional motion in the excited state, a characteristic of molecular rotors whose fluorescence is sensitive to the viscosity of their environment. researchgate.net Time-resolved fluorescence anisotropy measurements can probe these rotational dynamics and evaluate the compound's suitability as a viscosity probe in chemical or biological systems. rsc.org An optical centrifuge could also be employed to study the molecule in extreme rotational states. pnas.org

| Phenomenon | Experimental Technique | Potential Application |

|---|---|---|

| Solvatochromism | UV-Vis and Fluorescence Spectroscopy | Solvent polarity sensors. |

| Ultrafast Dynamics | Femtosecond Transient Absorption/Fluorescence Up-conversion. rsc.orguea.ac.uk | Optimization for OLEDs, understanding energy dissipation. |

| Molecular Rotor Behavior | Time-Resolved Fluorescence Anisotropy | Microviscosity probes for cellular imaging. |

Expansion into Emerging High-Tech Material Applications

The promising photophysical properties of this compound make it a candidate for several advanced material applications. Future work should focus on fabricating and testing this compound in various device architectures.

Potential application areas to be explored:

Organic Light-Emitting Diodes (OLEDs): Donor-acceptor molecules are frequently used as emitters in OLEDs. The future direction would involve incorporating this compound into multilayer OLED devices to evaluate its electroluminescence performance, including efficiency, color purity, and operational stability.

Fluorescent Sensors: Based on its potential solvatochromic and viscosity-sensitive properties, the compound could be developed into a fluorescent probe for detecting changes in local environments. Research should focus on its sensitivity and selectivity towards specific analytes or physical parameters.

Photoswitches: The photochemistry of related donor-acceptor systems suggests that with appropriate structural modifications, derivatives of this compound could function as photoswitches. nih.gov This would involve investigating light-induced reversible changes in its structure and absorption properties.

Integration of Machine Learning and Artificial Intelligence for Predictive Design and Synthesis

The fields of chemistry and materials science are being revolutionized by artificial intelligence (AI) and machine learning (ML). researchgate.net These tools can accelerate the discovery and optimization of new molecules and synthetic routes. mdpi.comnih.gov

Future research should leverage these computational approaches:

Predictive Modeling of Properties: Machine learning models can be trained on existing databases of fluorescent molecules to predict the photophysical properties of novel derivatives of this compound. riken.jpnih.govacs.org This would allow for the in silico screening of large numbers of virtual compounds to identify the most promising candidates for synthesis. mdpi.comnih.gov

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to target molecules. chemistryviews.orgacs.org Applying these algorithms to this compound and its derivatives could uncover more efficient and robust synthetic strategies than those currently known.

Automated Synthesis: The integration of AI with robotic systems enables automated synthesis and optimization of reaction conditions. An AI-driven platform could rapidly screen different catalysts, solvents, and temperature profiles to find the optimal conditions for producing this compound, accelerating the research and development cycle. mdpi.com

| Application | Method | Expected Outcome |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models. nih.gov | Rapid identification of derivatives with desired fluorescence wavelengths and quantum yields. acs.org |

| Retrosynthesis | AI-based synthesis planning algorithms. acs.org | Discovery of novel, efficient, and potentially greener synthetic routes. chemistryviews.org |

| Automated Synthesis | AI-controlled robotic platforms. mdpi.com | Accelerated optimization of reaction conditions and rapid synthesis of derivatives. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.